molecular formula C23H22N4O3S2 B12160276 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B12160276
M. Wt: 466.6 g/mol
InChI Key: IUQSZKJYNYNRNK-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound featuring a thiadiazole ring, a benzylsulfanyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactionsThe final steps involve the coupling of the thiadiazole derivative with the isoindole moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C23H22N4O3S2/c28-19(24-22-25-26-23(32-22)31-15-16-9-3-1-4-10-16)13-5-2-8-14-27-20(29)17-11-6-7-12-18(17)21(27)30/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,24,25,28)

InChI Key

IUQSZKJYNYNRNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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